Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate typically involves the reaction of pyrimidine derivatives with chloro(difluoro)methylating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium methoxide, hydrogen peroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro(difluoro)methyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their functions. The pyrimidine ring structure allows for binding to nucleic acids, potentially interfering with DNA or RNA synthesis.
Comparison with Similar Compounds
Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate: Similar in structure but with a methylthio group instead of a difluoromethyl group.
Ethyl 4-chloro-2-methoxy-pyrimidine-5-carboxylate: Contains a methoxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its chloro(difluoro)methyl group, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
185110-40-1 |
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Molecular Formula |
C8H7ClF2N2O2 |
Molecular Weight |
236.60 g/mol |
IUPAC Name |
ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H7ClF2N2O2/c1-2-15-7(14)5-3-12-4-13-6(5)8(9,10)11/h3-4H,2H2,1H3 |
InChI Key |
ZOXLBKSSDFNSIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C(F)(F)Cl |
Origin of Product |
United States |
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